REACTION_CXSMILES
|
O[C:2]1[C:12]2[CH2:11][CH2:10][N:9]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:8][CH2:7][C:6]=2[N:5]=[CH:4][N:3]=1.O=P(Cl)(Cl)[Cl:22]>C1(C)C=CC=CC=1>[Cl:22][C:2]1[C:12]2[CH2:11][CH2:10][N:9]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:8][CH2:7][C:6]=2[N:5]=[CH:4][N:3]=1
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Name
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|
Quantity
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4.3 g
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Type
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reactant
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Smiles
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OC1=NC=NC=2CCN(CCC21)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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2.3 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent is removed in vacuo and EtOAc (30 ml) and water (30 ml)
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Type
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ADDITION
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Details
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are added to the residue
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Type
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ADDITION
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Details
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NaHCO3 is carefully added until the pH of the aqueous layer
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Type
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CUSTOM
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Details
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The layers are separated
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Type
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EXTRACTION
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Details
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the aqueous layer is extracted with EtOAc (2×30 ml)
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Type
|
WASH
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Details
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The combined extracts are washed with brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
Flash column purification of the residue with EtOAc/hexane (6:1)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC=2CCN(CCC21)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |